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Compound Name: 5-Nitro-3H-benzofuran-2-one

Cat. No.: B1297689

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
5-Nitro-3H-benzofuran-2-one, a key intermediate in pharmaceutical synthesis. Due to the
limited availability of public experimental spectral data, this guide presents a detailed prediction
of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data
based on established principles and data from analogous structures. Furthermore, this guide
includes detailed experimental protocols for the synthesis of the title compound and the
acquisition of its spectroscopic data, serving as a valuable resource for researchers in organic
synthesis and drug development.

Introduction

5-Nitro-3H-benzofuran-2-one, with the molecular formula CsHsNO4 and a molecular weight of
179.13 g/mol , is a significant heterocyclic compound. Its structural importance is highlighted by
its role as a precursor in the synthesis of various pharmaceutical agents. A thorough
understanding of its spectroscopic properties is crucial for reaction monitoring, quality control,
and structural confirmation. This guide aims to fill the current gap in readily accessible spectral
data by providing a detailed predictive analysis and standardized experimental protocols.

Predicted Spectroscopic Data
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While experimental spectra for 5-Nitro-3H-benzofuran-2-one are not widely published, the

following data is predicted based on the analysis of its functional groups and comparison with

similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (500 MHz, DMSO-de)

Chemical Shift (8) ppm Multiplicity Assighment
~8.40 d H-4

~8.25 dd H-6

~7.40 d H-7

~4.00 s H-3 (CH2)

Predicted 3C NMR Data (125 MHz, DMSO-ds)

Chemical Shift (6) ppm

Assignment

~170.0 C-2 (C=0, Lactone)
~152.0 C-7a

~145.0 C-5

~128.0 C-4

~125.0 C-3a

~120.0 C-6

~112.0 C-7

~35.0 C-3 (CHz)

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands (Solid Phase, cm™?)
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Wavenumber (cm~?) Intensity Description
~3100-3000 Medium Aromatic C-H Stretch
~2960-2850 Weak Aliphatic C-H Stretch
~1820-1790 Strong C=0 Stretch (y-Lactone)
~1610, ~1580 Medium-Weak Aromatic C=C Stretch
~1530-1500 Strong Asymmetric NO2 Stretch[1][2]
[3]
~1350-1330 Strong Symmetric NO2 Stretch[1][2][3]
~1300-1200 Strong C-O-C Stretch (Lactone)
~850 Strong C-N Stretch (Nitro group)[1]
830 Strong C-H Out-of-plane bend

(Aromatic)

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron lonization - El)

m/z Interpretation
179 [M]* (Molecular lon)
151 [M-COJ*

133 [M - NO2]*

105 [M - NO2 - COJ*

77 [CeHs]*

Experimental Protocols
Synthesis of 5-Nitro-3H-benzofuran-2-one
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The synthesis of 5-Nitro-3H-benzofuran-2-one can be achieved through a two-step process

starting from 2-hydroxyphenylacetic acid.

Step 1: Synthesis of 3H-benzofuran-2-one

To a 100 mL flask equipped with a Dean-Stark trap and a magnetic stirrer, add 2-
hydroxyphenylacetic acid (4.4 g, 29 mmol) and toluene (60 mL).

Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
Reflux the mixture for 4 hours, continuously removing the water formed during the reaction.

After the reaction is complete, remove the toluene under reduced pressure to yield 3H-
benzofuran-2-one.

Step 2: Nitration of 3H-benzofuran-2-one

Dissolve the 3H-benzofuran-2-one (3.9 g) in acetic anhydride (25 mL) in a flask, maintaining
the temperature below 293 K.

Prepare a nitrating mixture by combining 65% nitric acid (4 mL) and glacial acetic acid (4
mL).

Add the nitrating mixture dropwise to the solution of 3H-benzofuran-2-one.
After the addition is complete, stir and reflux the mixture for 1 hour.
Decompose the reaction mixture with ice and sulfuric acid.

Filter the resulting precipitate.

Recrystallize the crude product from ethyl acetate to obtain pure 5-nitro-1-benzofuran-2(3H)-
one.

Spectroscopic Analysis Protocols

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of 5-Nitro-3H-benzofuran-2-one in approximately
0.6 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a clean, dry NMR tube.

» 'H NMR Acquisition: Acquire the proton NMR spectrum using a 500 MHz spectrometer.
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using the same instrument. A
proton-decoupled pulse sequence should be used. A larger number of scans will be
necessary compared to *H NMR.

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function and Fourier transform. Reference the spectra to the residual solvent peak or
an internal standard (e.g., TMS at O ppm).

3.2.2. Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

[¢]

Ensure the ATR crystal of the FTIR spectrometer is clean.

[e]

Record a background spectrum of the clean, empty crystal.

o

Place a small amount of solid 5-Nitro-3H-benzofuran-2-one onto the crystal.

[¢]

Apply pressure to ensure good contact between the sample and the crystal.
o Data Acquisition: Collect the IR spectrum over a range of 4000-400 cm~1.
3.2.3. Mass Spectrometry (MS)

o Sample Preparation and Introduction (for Electron lonization - El):

o Dissolve a small amount of the compound in a volatile solvent (e.g., methanol or
dichloromethane).

o Introduce the sample into the mass spectrometer, typically via a direct insertion probe or
after separation by Gas Chromatography (GC).
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o Data Acquisition:
o lonization Method: Use Electron lonization (El) at 70 eV.

o Mass Analyzer: Scan a mass range appropriate for the compound (e.g., m/z 40-300).

Workflow Visualizations

The following diagrams illustrate the synthesis and analytical workflows.
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Starting Materials

Toluene

Step 1: Lactonization

Intermediate

Reflux with
Dean-Stark Trap

3H-Benzofuran-2-one

Nitration Reagents
2-Hydroxyphenylacetic Acid Acetic Anhydride
Glacial Acetic Acid

65% Nitric Acid [——————————————

Step 2: Nitration

Workup & Purification
Nitration below 293K,

Final Product
Decomposition with Recrystallization P
then Reflux Ice/H2SO0 & Filtration (Ethyl Acetate) S-Nitro-3H-benzofuran-2-one
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Pure Sample of
5-Nitro-3H-benzofuran-2-one
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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